molecular formula C25H21N5O4S B2753373 N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243066-36-5

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2753373
M. Wt: 487.53
InChI Key: OXSRAFZLXWGVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4S and its molecular weight is 487.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized derivatives related to the chemical structure of interest, demonstrating significant anticancer activities. For instance, compounds synthesized by attaching different aryloxy groups to the pyrimidine ring showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020). Another research effort focused on thienopyrimidine derivatives linked to rhodanine, which exhibited potent antibacterial potency against several bacteria strains and demonstrated better antifungal potency, indicating the dual-purpose application of these compounds in treating infections and possibly in cancer therapy (Kerru et al., 2019).

Anti-Inflammatory and Analgesic Agents

Compounds derived from modifications of the chemical structure have been explored for their anti-inflammatory and analgesic properties. A study synthesizing novel compounds derived from visnagenone and khellinone reported high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research suggests the potential therapeutic applications of these compounds in managing pain and inflammation.

Antimicrobial Activity

Novel derivatives have also been investigated for their antimicrobial efficacy. A study on the synthesis of thienopyrimidine tagged rhodanine derivatives found compounds with significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as better antifungal potency against various fungi, underscoring the broad spectrum of antimicrobial activity (Kerru et al., 2019).

Antioxidant Activity

The antioxidant potential of synthesized compounds, such as those featuring a thienopyrimidine backbone, has been evaluated, with several compounds showing significant radical scavenging activity. This indicates the role these molecules can play in oxidative stress-related conditions (Kotaiah et al., 2012).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-14-9-10-18(33-3)17(11-14)27-19(31)12-30-13-26-24-20(25(30)32)15(2)21(35-24)23-28-22(29-34-23)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRAFZLXWGVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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